6-(tert-butyldimethylsilyloxy)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
6-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that features a tetrahydronaphthalene core with a tert-butyldimethylsilyloxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(tert-butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The process involves the formation of a silyl ether, which is a common protective group in organic synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for larger volumes while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized using reagents like KMnO4 or OsO4.
Reduction: The compound can be reduced using agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur, where the silyl ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action for 6-[(tert-butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-one primarily involves its role as a protecting group. The tert-butyldimethylsilyloxy group stabilizes the molecule by preventing unwanted reactions at the hydroxyl site. This stabilization is achieved through the formation of a strong Si-O bond, which is resistant to hydrolysis under basic conditions .
Comparison with Similar Compounds
Similar Compounds
- (tert-Butyldimethylsilyloxy)acetaldehyde
- (6-Bromohexyloxy)-tert-butyldimethylsilane
- tert-Butyldimethylsilanol
- tert-Butyldimethylsilyl chloride
Uniqueness
6-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its tetrahydronaphthalene core, which provides additional stability and potential for further functionalization compared to simpler silyl ethers. This makes it particularly valuable in complex organic syntheses where multiple functional groups need to be protected and manipulated.
Properties
Molecular Formula |
C16H24O2Si |
---|---|
Molecular Weight |
276.44 g/mol |
IUPAC Name |
6-[tert-butyl(dimethyl)silyl]oxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H24O2Si/c1-16(2,3)19(4,5)18-13-9-10-14-12(11-13)7-6-8-15(14)17/h9-11H,6-8H2,1-5H3 |
InChI Key |
VJNWIYUZSVECOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=O)CCC2 |
Origin of Product |
United States |
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